molecular formula C15H17F2NO2 B2404139 (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 2034519-90-7

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2404139
CAS No.: 2034519-90-7
M. Wt: 281.303
InChI Key: ZUGDIDCKGUJUQQ-UHFFFAOYSA-N
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Description

The compound “(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone” features a pyrrolidine core substituted with a cyclopropylmethoxy group at the 3-position and a 3,4-difluorophenyl ketone moiety. This structure combines lipophilic (cyclopropylmethoxy) and electron-withdrawing (fluorinated aryl) groups, which may enhance binding to biological targets such as kinases or receptors.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO2/c16-13-4-3-11(7-14(13)17)15(19)18-6-5-12(8-18)20-9-10-1-2-10/h3-4,7,10,12H,1-2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGDIDCKGUJUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies from diverse sources.

  • Molecular Formula : C15H16F2N2O2
  • Molecular Weight : 284.30 g/mol
  • CAS Number : Not specified in the search results.

The compound primarily functions as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP). By inhibiting PDE4, the compound increases cAMP levels, leading to enhanced signaling pathways that can modulate inflammatory responses and other physiological processes .

Antiinflammatory Effects

Research indicates that compounds similar to (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone exhibit significant anti-inflammatory properties. For instance, PDE-423, a related compound, demonstrated efficacy in reducing airway hyperreactivity and eosinophil activity in asthmatic models .

Anticancer Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, a related pyrazolo compound exhibited IC50 values ranging from 45–97 nM against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells . This suggests potential applications in cancer treatment.

Study on PDE4 Inhibition

A notable study investigated the effects of PDE-423 on ovalbumin-induced asthmatic mice. The results demonstrated:

  • ED50 : 18.3 mg/kg for reducing airway hyperreactivity.
  • Significant reduction in eosinophil peroxidase activity.
  • Improved lung histology post-treatment .

Cytotoxicity Assessments

In another study focusing on pyrazolo derivatives, compounds were tested against various cancer cell lines:

CompoundCell LineIC50 (nM)
Compound 14MCF-745
Compound 14HCT-11648
Compound 14HepG-263

These findings indicate that the structural modifications in these compounds can enhance their cytotoxic effects against specific cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares key features of structurally related compounds:

Compound Name / ID Molecular Formula Molecular Weight Substituents on Pyrrolidine Aromatic Ring Substitution Biological Activity Source
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone (Target) C₁₆H₁₈F₂NO₂* 309.32† 3-Cyclopropylmethoxy 3,4-Difluorophenyl Not explicitly reported N/A
Example 64 (Chromenone derivative) C₂₆H₂₀F₂N₆O₃ 536.4 N/A 3-Fluorophenyl Kinase inhibition (implied) Patent
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine C₂₀H₁₆F₂N₆ 402.38 2-(2,5-Difluorophenyl) Pyrazolo-pyrimidine core TRK kinase inhibition (anticancer) Patent
(1'-Allyl-5-fluorospiro[...])methanone C₂₂H₂₁F₃N₂O 386.41 Spiro indoline-piperidine 2,3-Difluorophenyl Not reported Chemical Data
T499-0187 / T499-0190 C₁₉H₁₈F₂N₄O 356.37 3-Imidazo[4,5-b]pyridinyl 3,4-/3,5-Difluorophenyl Screening compounds Inventory Data

*Estimated formula; †Calculated based on structural similarity.

Key Observations

Structural Diversity :

  • The target compound uniquely combines a cyclopropylmethoxy group with 3,4-difluorophenyl substitution, differentiating it from analogs with spiro systems (e.g., ) or fused heterocycles (e.g., imidazo-pyridines in ).
  • Fluorine positioning on the aryl ring varies: 3,4-difluoro (target, T499-0187) vs. 3,5-difluoro (T499-0190), which could influence target selectivity .

Biological Activity: TRK kinase inhibitors (e.g., ) share pyrrolidine and fluorophenyl motifs but incorporate pyrazolo-pyrimidine cores for enhanced binding. The target compound’s cyclopropylmethoxy group may similarly modulate lipophilicity and membrane permeability. Chromenone derivatives (e.g., ) with higher molecular weights (~536 Da) suggest that bulkier substituents may be tolerated in kinase inhibition, though bioavailability could be compromised.

Synthesis and Applications: Palladium-catalyzed cross-coupling (used in ) is a common strategy for introducing aryl/heteroaryl groups. The target compound’s synthesis may require similar methodologies. Inventory compounds () are likely used in high-throughput screening, emphasizing the relevance of pyrrolidin-1-yl methanones in drug discovery.

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